molecular formula C17H16N2O2S2 B2643477 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391225-30-2

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2643477
CAS No.: 391225-30-2
M. Wt: 344.45
InChI Key: VISCSPJWYMFAPI-UHFFFAOYSA-N
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Description

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide ( 391225-30-2, Molecular Weight: 344.45 g/mol) is a synthetic thiazole-based carboxamide derivative of significant interest in medicinal chemistry and drug discovery research . This compound is characterized by a propoxyphenyl substituent at the 4-position of the thiazole ring and a thiophene-2-carboxamide group at the 2-position, a structural motif common in many bioactive molecules . This compound belongs to a broader class of bioactive thiazoles, which are renowned for their diverse pharmacological activities. Preliminary research on related structures suggests potential for kinase modulation, anti-inflammatory effects, and antimicrobial properties, making it a valuable scaffold for investigating new therapeutic agents . Particularly, its structural features are associated with potential anticancer activity. Research into analogous compounds indicates a mechanism of action that may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of cell death pathways . This proposed mechanism also suggests interaction with key proteins involved in the cell cycle, potentially leading to cell cycle arrest and subsequent apoptosis. The synthesis of this compound typically involves established methods for thiazole derivatives, such as the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrially, production can be optimized using modern techniques like continuous flow reactors to maximize yield and purity while minimizing environmental impact . The compound can undergo various chemical reactions, including oxidation of the thiophene ring to form sulfoxides or sulfones, and substitution reactions at the carbon atoms adjacent to the sulfur in the thiophene ring . In scientific research, this compound serves multiple applications. In chemistry, it acts as a building block for synthesizing more complex molecules . In biology, it can be utilized in the study of enzyme inhibition and protein-ligand interactions . Its potential industrial applications extend to the development of new materials, such as organic semiconductors or corrosion inhibitors . Please note: This product is intended for research purposes only in controlled laboratory settings. It is strictly not for human or veterinary diagnostic or therapeutic use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-9-21-13-7-5-12(6-8-13)14-11-23-17(18-14)19-16(20)15-4-3-10-22-15/h3-8,10-11H,2,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISCSPJWYMFAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution can occur at the carbon atoms adjacent to the sulfur in the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The thiazole and thiophene rings can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name Thiazole Substituent (4-position) Carboxamide Group Notable Features
Target Compound 4-propoxyphenyl Thiophene-2-carboxamide Ether-linked propyl chain
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 4-bromophenyl Thiophene-2-carboxamide Bromine substituent (electron-withdrawing)
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 4-butylphenyl Thiophene-2-carboxamide Alkyl chain (lipophilic)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide 3,4-dichlorophenyl Thiazole-5-carboxamide Dual halogenation; heterocyclic amide
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl 2-phenoxybenzamide Benzamide with phenoxy group

Pharmacological Activity Comparison

  • COX/LOX Inhibition: Thiazole derivatives with substituted phenyl groups, such as N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 6a), exhibit non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), while analogs with electron-withdrawing groups (e.g., bromo, chloro) may enhance selectivity for specific isoforms .
  • Antimicrobial Activity : N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs demonstrate antibacterial efficacy, with activity influenced by aryl substituents at the 5-position of the thiophene ring . The absence of a pyridinyl group in the target compound may shift its mechanism toward kinase or inflammatory targets.
  • Kinase Modulation : Compounds like N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (compound 14) show c-Abl kinase activation, suggesting that halogenated aryl groups enhance kinase binding . The propoxyphenyl group’s bulkier structure may alter steric interactions in kinase pockets.

Physicochemical Properties

  • Metabolic Stability : Ether bonds (as in propoxyphenyl) are less prone to oxidative metabolism than alkyl chains (e.g., butylphenyl), which may extend half-life .

SAR Insights

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Br, Cl) enhance target binding in kinase assays but may reduce solubility .
    • Alkyl/ether chains (e.g., propoxy, butyl) optimize lipophilicity without compromising metabolic stability .

Biological Activity

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS No: 391225-30-2) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H16N2O2S2C_{17}H_{16}N_{2}O_{2}S_{2}. Its structure includes a thiophene ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Structural Formula

N 4 4 propoxyphenyl 1 3 thiazol 2 yl thiophene 2 carboxamide\text{N 4 4 propoxyphenyl 1 3 thiazol 2 yl thiophene 2 carboxamide}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in a patent document highlights its effectiveness against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of cell death pathways .

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation. The compound interacts with key proteins involved in the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Additionally, it may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling .

In Vivo Studies

In vivo studies have further corroborated the anticancer effects observed in vitro. Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to control groups. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Data Table: Biological Activity Overview

Activity Effect Mechanism References
AnticancerInduces apoptosisActivation of caspases; modulation of Bcl-2 family
Cell Cycle ArrestInhibition of proliferationInteraction with cell cycle proteins
Anti-AngiogenicReduces tumor growthAffects VEGF signaling

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .

Case Study 2: In Vivo Tumor Models

In a xenograft model using human breast cancer cells, administration of the compound led to a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased necrosis within tumors treated with this compound, supporting its potential as an effective therapeutic agent .

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